(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2901096-79-3
VCID: VC18044365
InChI: InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H
SMILES:
Molecular Formula: C9H24ClNSi
Molecular Weight: 209.83 g/mol

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride

CAS No.: 2901096-79-3

Cat. No.: VC18044365

Molecular Formula: C9H24ClNSi

Molecular Weight: 209.83 g/mol

* For research use only. Not for human or veterinary use.

(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride - 2901096-79-3

Specification

CAS No. 2901096-79-3
Molecular Formula C9H24ClNSi
Molecular Weight 209.83 g/mol
IUPAC Name N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H
Standard InChI Key LKIONTOSPJNVRH-UHFFFAOYSA-N
Canonical SMILES CC(C)NCCC[Si](C)(C)C.Cl

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a tertiary amine center bonded to:

  • Propan-2-yl group: A branched alkyl substituent (CH(CH₃)₂).

  • 3-(Trimethylsilyl)propyl chain: A linear propyl linker terminating in a trimethylsilyl (-Si(CH₃)₃) group.

  • Hydrochloride salt: Enhances solubility and stability via ionic interaction with the amine.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₂₄ClNSi
SMILESCC(C)NCCCSi(C)C.Cl
InChIKeyASKBYUINHWIADG-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]⁺)142.1

Spectroscopic Characterization

  • NMR: Expected signals include:

    • δ 0.1–0.3 ppm (Si(CH₃)₃).

    • δ 1.0–1.5 ppm (isopropyl CH₃).

    • δ 2.5–3.5 ppm (N-CH₂ and backbone CH₂).

  • Mass Spectrometry: Dominant ion at m/z 174.16725 ([M+H]⁺) .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves:

  • Alkylation: Reacting 3-(trimethylsilyl)propylamine with isopropyl halide.

  • Salt Formation: Treating the tertiary amine with HCl in polar solvents.

Table 2: Synthetic Conditions

ParameterOptimal RangeImpact on Yield
SolventMethanol/EthanolEnhances solubility of intermediates
Temperature60–70°CMinimizes side reactions
HCl Stoichiometry1.1–1.2 equivEnsures complete salt formation

Industrial Scalability

Continuous flow reactors may improve efficiency, while catalysts (e.g., K₂CO₃) accelerate alkylation.

Applications in Scientific Research

Ligand in Receptor Studies

The compound’s amine-silyl hybrid structure enables:

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Ru, Pd) in catalysis.

  • Biological Receptors: Modulates affinity in GPCR or kinase assays.

Pharmacological Relevance

  • Therapeutic Scaffold: Structural analogies to antihistamines (e.g., chlorpheniramine) suggest histamine receptor interactions.

  • Enzyme Inhibition: Silyl groups may enhance blood-brain barrier penetration for CNS targets.

Mechanistic Insights

Reactivity Profile

  • Nucleophilicity: The tertiary amine participates in alkylation or acylation reactions.

  • Silicon Effects: The trimethylsilyl group stabilizes adjacent carbocations via β-silicon effect, aiding in SN1 mechanisms .

Stability Considerations

  • Hydrolytic Sensitivity: Susceptible to cleavage in aqueous acidic/basic conditions, releasing silanol .

  • Thermal Degradation: Decomposes above 200°C, generating chlorinated byproducts .

CompoundHazard ClassReference
2-ChloropropyldimethylamineSkin Corr. 1C

Future Directions

Research Priorities

  • Catalytic Applications: Explore use in asymmetric synthesis leveraging silyl-directed stereocontrol.

  • Drug Discovery: Optimize pharmacokinetics via silyl modifications for enhanced bioavailability.

Analytical Gaps

  • Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.

  • Toxicology Profiles: In vitro cytotoxicity assays are needed for biomedical applications.

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